molecular formula C8H11O4P B14390174 [Hydroxy(4-methylphenyl)methyl]phosphonic acid CAS No. 89758-98-5

[Hydroxy(4-methylphenyl)methyl]phosphonic acid

Cat. No.: B14390174
CAS No.: 89758-98-5
M. Wt: 202.14 g/mol
InChI Key: AFOAUCXHAIELNA-UHFFFAOYSA-N
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Description

[Hydroxy(4-methylphenyl)methyl]phosphonic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a hydroxy(4-methylphenyl)methyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Hydroxy(4-methylphenyl)methyl]phosphonic acid typically involves the reaction of 4-methylbenzyl alcohol with phosphorus trichloride, followed by hydrolysis. The reaction conditions often include:

    Reaction with Phosphorus Trichloride: The 4-methylbenzyl alcohol is reacted with phosphorus trichloride in the presence of a base such as pyridine to form the corresponding phosphonic dichloride intermediate.

    Hydrolysis: The phosphonic dichloride intermediate is then hydrolyzed using water or an aqueous base to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous processes, utilizing similar reaction conditions as described above. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[Hydroxy(4-methylphenyl)methyl]phosphonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the phosphonic acid group to a phosphine oxide or phosphine.

    Substitution: The hydroxy group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.

Major Products Formed

    Oxidation: Phosphonic acid derivatives.

    Reduction: Phosphine oxides or phosphines.

    Substitution: Halogenated or alkylated derivatives of this compound.

Scientific Research Applications

[Hydroxy(4-methylphenyl)methyl]phosphonic acid has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of flame retardants, plasticizers, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of [Hydroxy(4-methylphenyl)methyl]phosphonic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating metabolic pathways. Additionally, its phosphonic acid group can chelate metal ions, affecting various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • Phenylphosphonic acid
  • Benzylphosphonic acid
  • 4-Methylphenylphosphonic acid

Uniqueness

[Hydroxy(4-methylphenyl)methyl]phosphonic acid is unique due to the presence of both a hydroxy group and a phosphonic acid group attached to a 4-methylphenyl moiety. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

89758-98-5

Molecular Formula

C8H11O4P

Molecular Weight

202.14 g/mol

IUPAC Name

[hydroxy-(4-methylphenyl)methyl]phosphonic acid

InChI

InChI=1S/C8H11O4P/c1-6-2-4-7(5-3-6)8(9)13(10,11)12/h2-5,8-9H,1H3,(H2,10,11,12)

InChI Key

AFOAUCXHAIELNA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(O)P(=O)(O)O

Origin of Product

United States

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